molecular formula C11H12N2O2S B11870583 6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione CAS No. 66299-70-5

6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione

Cat. No.: B11870583
CAS No.: 66299-70-5
M. Wt: 236.29 g/mol
InChI Key: BMVGOGPVQPZOQH-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione: is a heterocyclic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features methoxy groups at the 6 and 7 positions, a methyl group at the 2 position, and a thione group at the 4 position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,4-dimethoxybenzoic acid with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline thione compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry: 6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its unique structure allows for the modulation of biological activity, making it a valuable scaffold in drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thione group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.

    Receptors: It may interact with specific receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

    6,7-Dimethoxy-2-methylquinazoline-4-carbonitrile: Similar structure but with a nitrile group instead of a thione group.

    4-Chloro-6,7-dimethoxy-2-methylquinazoline: Contains a chloro group at the 4 position instead of a thione group.

    6,7-Dimethoxy-2-methyl-3H-quinazolin-4-one: Features a carbonyl group at the 4 position instead of a thione group.

Uniqueness: 6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione stands out due to its thione group, which imparts unique reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

66299-70-5

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

6,7-dimethoxy-2-methyl-1H-quinazoline-4-thione

InChI

InChI=1S/C11H12N2O2S/c1-6-12-8-5-10(15-3)9(14-2)4-7(8)11(16)13-6/h4-5H,1-3H3,(H,12,13,16)

InChI Key

BMVGOGPVQPZOQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=S)C2=CC(=C(C=C2N1)OC)OC

Origin of Product

United States

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